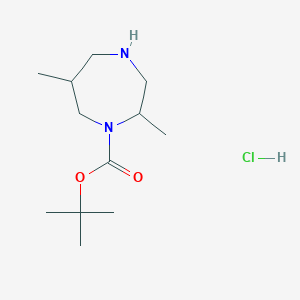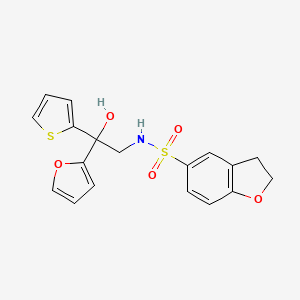
3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” is a compound that has been studied for its potential biological activity . It is a derivative of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide . The compound has been synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .
Synthesis Analysis
The synthesis of this compound involves the use of trimethylamine or magnesium oxide nanoparticles . The structures of the synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” was confirmed using various spectroscopic techniques such as FT-IR, 1 H-NMR, and 13 C-NMR .Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
Studies have investigated the chemical structure and synthesis of compounds related to 3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide. For instance, research on the synthesis of pyridinyl-4-pyrimidinamine derivatives and their applications in medicinal chemistry has been conducted, highlighting the significance of such compounds in drug development and chemical synthesis methodologies (Mazik & Zieliński, 1996).
Pharmacological Properties
The pharmacological properties of derivatives similar to this compound have been extensively studied. For example, compounds with a structure involving piperidine and pyrimidine have been analyzed for their potential as anti-arrhythmic agents, demonstrating the capacity of such molecules to influence cardiac rhythm and potentially offer therapeutic options for arrhythmias (Chorvat et al., 1985).
Antimicrobial and Antiproliferative Activities
Several derivatives have shown antimicrobial and antiproliferative activities, suggesting their potential use in the treatment of infections and cancer. A study on the synthesis and antimicrobial evaluation of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring has provided insights into their moderate antimicrobial activity (Farag et al., 2009). Additionally, compounds containing the piperidine and pyrimidine structure have been evaluated for their in vitro antiproliferative activity against human cancer cell lines, further emphasizing the importance of this chemical scaffold in developing anticancer agents (Mallesha et al., 2012).
Direcciones Futuras
The future directions for the study of “3-methyl-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)butanamide” could include further exploration of its potential biological activities, including its anticancer, antibacterial, antifungal, and antioxidant activities . Additionally, more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties could provide valuable insights.
Propiedades
IUPAC Name |
3-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c1-12(2)10-14(20)17-11-13-6-7-16-15(18-13)19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXDPHMUMYEJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NCC1=NC(=NC=C1)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one](/img/structure/B2826512.png)
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2826514.png)


![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide](/img/structure/B2826520.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2826521.png)
![7-heptyl-8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2826525.png)
![2-hydroxy-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2826527.png)



![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-indazol-3-yl)methanone](/img/structure/B2826531.png)
